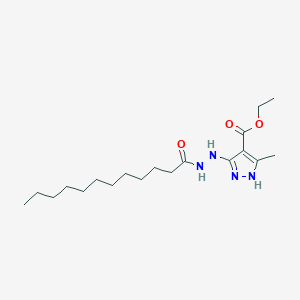![molecular formula C24H30O4 B290111 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione, also known as HDMC, is a synthetic compound that belongs to the family of chalcones. It is a yellow powder that is soluble in organic solvents and has a molecular weight of 372.49 g/mol. HDMC has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione in cancer cells is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has been found to have a range of biochemical and physiological effects in cells and organisms. It has been shown to induce oxidative stress, which can lead to DNA damage and cell death. 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has also been found to modulate the expression of various genes involved in inflammation, cell cycle regulation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione in lab experiments is its ability to selectively target cancer cells while leaving normal cells relatively unaffected. This makes it a promising candidate for cancer therapy with fewer side effects than traditional chemotherapy drugs. However, one limitation of using 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione. Another area of research is the identification of the specific signaling pathways and molecular targets that are affected by 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione in cancer cells. This could lead to the development of more targeted and effective cancer therapies. Finally, there is potential for 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione to be used in other fields, such as agriculture and material science, due to its unique chemical properties.
Synthesemethoden
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multistep process that involves the condensation of 4-methylacetophenone with cyclohexanone in the presence of a base, followed by the addition of benzaldehyde and the subsequent reaction with a Grignard reagent. The resulting product is then subjected to a series of chemical transformations, including oxidation, reduction, and cyclization, to yield 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione.
Wissenschaftliche Forschungsanwendungen
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has been studied extensively for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer therapy.
Eigenschaften
Molekularformel |
C24H30O4 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-methylphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C24H30O4/c1-14-6-8-15(9-7-14)20(21-16(25)10-23(2,3)11-17(21)26)22-18(27)12-24(4,5)13-19(22)28/h6-9,20-21,27H,10-13H2,1-5H3 |
InChI-Schlüssel |
LWERPKAZMDEKDX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2C(=O)CC(CC2=O)(C)C)C3=C(CC(CC3=O)(C)C)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2C(=O)CC(CC2=O)(C)C)C3=C(CC(CC3=O)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B290031.png)
![Ethyl 3-amino-4-(4-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B290032.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B290033.png)
![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290035.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B290036.png)

![Ethyl 14-methyl-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene-4-carboxylate](/img/structure/B290040.png)
![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)
![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)
![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)
![ethyl (5Z)-3-methyl-5-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290051.png)
![ethyl (5Z)-3-methyl-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290052.png)

![4-{[2,5-dibutoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290054.png)